molecular formula C20H22N2OS B3197488 2-(3,4-dimethylphenyl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide CAS No. 1005939-70-7

2-(3,4-dimethylphenyl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide

Cat. No. B3197488
CAS RN: 1005939-70-7
M. Wt: 338.5 g/mol
InChI Key: KGLXTNCEYWXYLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dimethylphenyl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide, also known as DTBTA, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenyl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and proliferation. 2-(3,4-dimethylphenyl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide has been shown to inhibit the activity of topoisomerase I and II, which are enzymes involved in DNA replication and cell division. 2-(3,4-dimethylphenyl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide has also been shown to inhibit the activity of various kinases and phosphatases, which are proteins involved in signal transduction pathways that regulate cell growth and proliferation.
Biochemical and Physiological Effects:
2-(3,4-dimethylphenyl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the modulation of various signaling pathways. 2-(3,4-dimethylphenyl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide has also been shown to exhibit antimicrobial activity against various bacterial and fungal strains, including multidrug-resistant strains.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(3,4-dimethylphenyl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide in lab experiments include its high potency and selectivity, its ability to target multiple signaling pathways, and its potential for use in various applications. The limitations of using 2-(3,4-dimethylphenyl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide in lab experiments include its potential toxicity and side effects, its limited water solubility, and the need for further studies to fully understand its mechanism of action and potential applications.

Future Directions

There are many future directions for the research and development of 2-(3,4-dimethylphenyl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide, including the synthesis of new derivatives with improved properties and the investigation of its potential applications in various fields. Some possible future directions include the development of 2-(3,4-dimethylphenyl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide-based fluorescent dyes and sensors for biomedical imaging and diagnostics, the synthesis of 2-(3,4-dimethylphenyl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide-based metal complexes for catalysis and material science, and the investigation of its potential applications in the treatment of various diseases, including cancer and infectious diseases.
Conclusion:
In conclusion, 2-(3,4-dimethylphenyl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide is a chemical compound that has been extensively studied for its potential applications in various fields, including medicine, material science, and catalysis. Its mechanism of action involves the inhibition of various enzymes and proteins involved in cell growth and proliferation, and it exhibits various biochemical and physiological effects. While there are advantages and limitations to using 2-(3,4-dimethylphenyl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide in lab experiments, there are many future directions for its research and development, which could lead to new discoveries and applications in the future.

Scientific Research Applications

2-(3,4-dimethylphenyl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide has been extensively studied for its potential applications in various fields, including medicine, material science, and catalysis. In medicine, 2-(3,4-dimethylphenyl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide has been shown to exhibit anticancer, antibacterial, and antifungal activities. In material science, 2-(3,4-dimethylphenyl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide has been used as a building block for the synthesis of various functional materials, including fluorescent dyes and sensors. In catalysis, 2-(3,4-dimethylphenyl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide has been used as a ligand for the synthesis of various metal complexes, which have shown promising catalytic activities in various reactions.

properties

IUPAC Name

2-(3,4-dimethylphenyl)-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2OS/c1-12-8-15(4)19-17(9-12)24-20(22(19)5)21-18(23)11-16-7-6-13(2)14(3)10-16/h6-10H,11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGLXTNCEYWXYLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC(=O)N=C2N(C3=C(C=C(C=C3S2)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dimethylphenyl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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